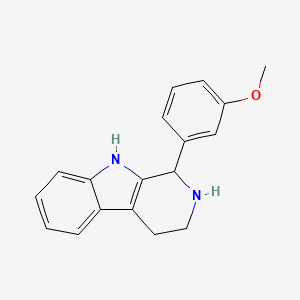

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. This compound features a tetrahydro-beta-carboline core with a methoxyphenyl substituent at the 1-position. Beta-carbolines are naturally occurring alkaloids found in various plants and animals, and they have been studied for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-beta-carboline frameworks. The reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 3-methoxybenzaldehyde is used as the aldehyde component. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can be considered to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding beta-carboline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beta-carboline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of beta-carboline analogs.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of beta-carboline derivatives as anticancer agents. The compound's structure allows it to interact with several biological targets:

- Histone Deacetylase Inhibition : Compounds similar to 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibitors of HDACs can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .

- Targeting Cancer Stem Cells : Research indicates that beta-carboline derivatives can sensitize cancer stem cells to chemotherapy, potentially leading to improved treatment outcomes in resistant cancers .

Antimicrobial Activity

Beta-carbolines have demonstrated significant antimicrobial properties:

- Fungicidal Activities : Studies have reported that beta-carboline derivatives exhibit fungicidal activity against various phytopathogenic fungi. For instance, compounds with certain substituents showed enhanced efficacy against species such as Fusarium oxysporum and Rhizoctonia solani, suggesting their potential use in agricultural applications .

- Antiparasitic Effects : The compound's analogs have been investigated for their antiplasmodial activities against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicate that these compounds may interact with key enzymes involved in the parasite's metabolism, offering a pathway for developing new antimalarial drugs .

Neuroprotective Effects

Beta-carbolines are also being explored for their neuroprotective properties:

- Cognitive Enhancement : Some studies suggest that beta-carbolines can enhance cognitive function and may serve as potential treatments for neurodegenerative diseases. Their ability to modulate neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as:

Harmine: A naturally occurring beta-carboline with potent anti-cancer and neuroprotective properties.

Harmaline: Another naturally occurring beta-carboline known for its psychoactive effects.

Tetrahydroharmine: A reduced form of harmine with similar biological activities.

The uniqueness of this compound lies in its specific methoxyphenyl substituent, which can influence its biological activity and chemical reactivity compared to other beta-carbolines.

Activité Biologique

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as 1-(3-methoxy-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS No. 6649-95-2), is a compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial effects. This article provides a detailed overview of its biological activity based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.348 g/mol |

| LogP | 3.7404 |

| PSA | 37.05 |

| Melting Point | 154 - 156 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, influencing mood and cognitive functions. The methoxyphenyl group enhances its binding affinity and selectivity for specific receptor subtypes, which may contribute to its pharmacological profile .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- In Vitro Studies : A study evaluated the cytotoxicity of several beta-carboline derivatives against various cancer cell lines. The results indicated that compounds with a methoxy group exhibited enhanced activity against human tumor cells (e.g., KB and A549) with IC50 values ranging from 8.8 to 18.1 µM .

- Mechanism Insights : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest in cancer cells. The compound's structure allows it to interfere with cellular signaling pathways critical for tumor growth .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

- Studies on Neurodegeneration : Research indicates that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis. This protective effect is thought to arise from their ability to modulate neurotransmitter systems and reduce neuroinflammation .

- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions by improving synaptic plasticity and neurogenesis in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

- In Vitro Antimicrobial Studies : Research has shown that beta-carbolines possess significant antimicrobial activity against bacteria and fungi. The presence of the methoxy group may enhance this activity by altering membrane permeability or interfering with metabolic pathways in microbes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related beta-carboline compounds:

- Cytotoxicity Against Trypanosoma cruzi : A derivative exhibited promising trypanocidal activity with an IC50 of 14.9 µM against the epimastigote form of T. cruzi while showing low cytotoxicity towards mammalian cells .

- Combination Therapies : In vivo studies indicated that combining beta-carboline derivatives with standard chemotherapeutic agents like Paclitaxel improved anticancer efficacy in murine models .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-21-13-6-4-5-12(11-13)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18/h2-8,11,17,19-20H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACQLKYZMSEMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.